![molecular formula C90H126 B13834767 1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene](/img/structure/B13834767.png)
1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6-Hexakis[4-(2-ethylhexyl)phenyl]benzene: is a complex organic compound characterized by a benzene core substituted with six 4-(2-ethylhexyl)phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzene Core: The benzene core is synthesized through a series of reactions involving aromatic compounds.
Substitution Reactions: The benzene core undergoes substitution reactions with 4-(2-ethylhexyl)phenyl groups. This step often requires the use of catalysts and specific reaction conditions to ensure the correct positioning of the substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for high-throughput production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexakis[4-(2-ethylhexyl)phenyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s structure, leading to different functional groups.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.
Scientific Research Applications
1,2,3,4,5,6-Hexakis[4-(2-ethylhexyl)phenyl]benzene has several scientific research applications, including:
Chemistry
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction efficiency.
Biology
Biomolecular Interactions: Studied for its interactions with biological molecules, providing insights into molecular recognition processes.
Medicine
Drug Development: Explored for potential therapeutic applications due to its unique structural properties.
Industry
Material Science: Utilized in the development of advanced materials with specific properties, such as conductivity or mechanical strength.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, or other biomolecules, influencing their activity.
Pathways Involved: These interactions can modulate signaling pathways, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6-Hexakis[4-bromophenyl]benzene: Similar in structure but with bromine substituents instead of 2-ethylhexyl groups.
1,2,3,4,5,6-Hexakis[4-carboxyphenyl]benzene: Contains carboxyl groups, offering different chemical properties.
Uniqueness
1,2,3,4,5,6-Hexakis[4-(2-ethylhexyl)phenyl]benzene is unique due to its specific substituents, which impart distinct physical and chemical properties. These properties make it valuable for specialized applications in various scientific fields.
Properties
Molecular Formula |
C90H126 |
|---|---|
Molecular Weight |
1208.0 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene |
InChI |
InChI=1S/C90H126/c1-13-25-31-67(19-7)61-73-37-49-79(50-38-73)85-86(80-51-39-74(40-52-80)62-68(20-8)32-26-14-2)88(82-55-43-76(44-56-82)64-70(22-10)34-28-16-4)90(84-59-47-78(48-60-84)66-72(24-12)36-30-18-6)89(83-57-45-77(46-58-83)65-71(23-11)35-29-17-5)87(85)81-53-41-75(42-54-81)63-69(21-9)33-27-15-3/h37-60,67-72H,13-36,61-66H2,1-12H3 |
InChI Key |
JWDUFQTZQJAPJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=C(C=C3)CC(CC)CCCC)C4=CC=C(C=C4)CC(CC)CCCC)C5=CC=C(C=C5)CC(CC)CCCC)C6=CC=C(C=C6)CC(CC)CCCC)C7=CC=C(C=C7)CC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


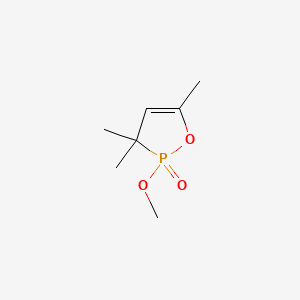
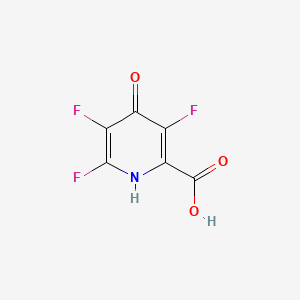

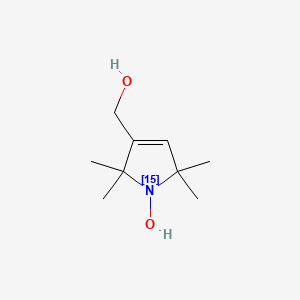
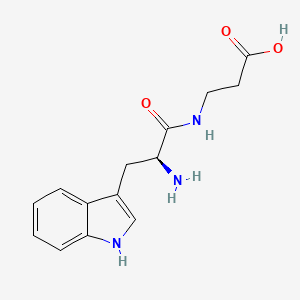
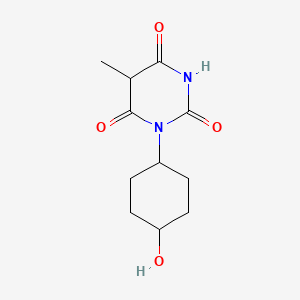
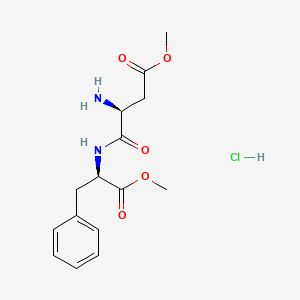

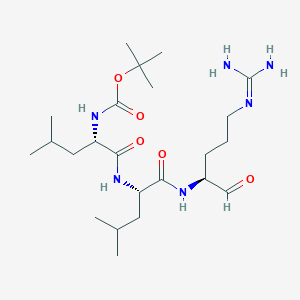
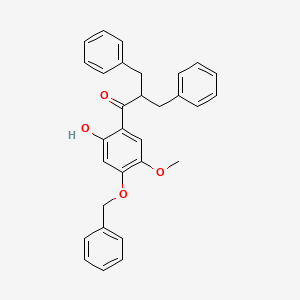
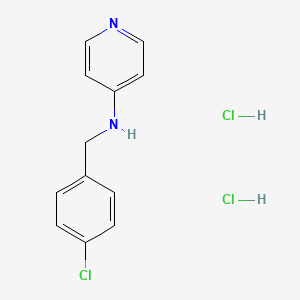
![3-Amino-5-[1-(4-dimethylamino-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B13834749.png)
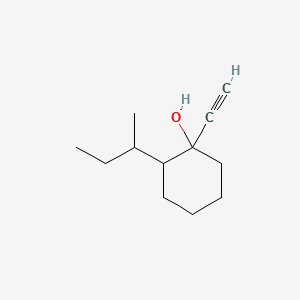
![Propanamide, 2-methyl-n-[(2-propenylamino)thioxomethyl]-](/img/structure/B13834775.png)
